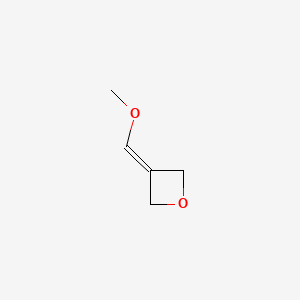![molecular formula C8H3BrF3NS2 B567888 6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol CAS No. 1215206-27-1](/img/structure/B567888.png)
6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol” is a chemical compound with the molecular formula C8H3BrF3NS2 . It’s a part of a class of compounds that have been studied for their potential use as quorum sensing inhibitors .
Molecular Structure Analysis
The molecular structure of “6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol” consists of a benzo[d]thiazole ring substituted with a bromine atom at the 6-position and a trifluoromethyl group at the 4-position .Aplicaciones Científicas De Investigación
Application 1: Quorum Sensing Inhibitors
- Summary of the Application : Benzo[d]thiazole-2-thiol derivatives have been studied for their potential as quorum sensing inhibitors. Quorum sensing is a method of bacterial cell-cell communication that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .
- Methods of Application : A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated for their growth inhibitory activities toward Pseudomonas aeruginosa .
- Results or Outcomes : Three compounds showed promising quorum-sensing inhibitors with IC50 of 115.2 μg mL−1, 182.2 μg mL−1, and 45.5 μg mL−1, respectively . These compounds did not affect the growth of the bacteria, suggesting they inhibit quorum sensing without being antibiotic .
Application 2: Synthesis of 2-Arylbenzothiazoles
- Summary of the Application : The 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view. Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .
- Methods of Application : The protocol involves the use of 2-aminothiophenol and aromatic aldehydes .
- Results or Outcomes : The required 2-phenylbenzothiazole derivatives have been designed with moderate to high yields in 4–8 min . The synthetic protocol has good compatibility with electron-withdrawing and electron-donating groups .
Application 3: Anti-bacterial and Anti-fungal Agents
- Summary of the Application : Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications . They have been found to exhibit anti-bacterial and anti-fungal activities.
- Methods of Application : The specific methods of application would depend on the specific compound and the target organism. Typically, these compounds would be tested in vitro against a panel of bacterial or fungal strains .
Application 4: Anti-oxidant Agents
- Summary of the Application : Benzothiazole derivatives have been found to exhibit anti-oxidant activity .
- Methods of Application : The specific methods of application would depend on the specific compound. Typically, these compounds would be tested in vitro using standard anti-oxidant assays .
Application 5: Anti-microbial Agents
- Summary of the Application : Benzothiazole derivatives have been found to exhibit anti-microbial activity .
- Methods of Application : The specific methods of application would depend on the specific compound and the target organism. Typically, these compounds would be tested in vitro against a panel of microbial strains .
Application 6: Anti-proliferative Agents
- Summary of the Application : Benzothiazole derivatives have been found to exhibit anti-proliferative activity .
- Methods of Application : The specific methods of application would depend on the specific compound. Typically, these compounds would be tested in vitro using standard anti-proliferative assays .
Propiedades
IUPAC Name |
6-bromo-4-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NS2/c9-3-1-4(8(10,11)12)6-5(2-3)15-7(14)13-6/h1-2H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVSJNXHRWSYML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(F)(F)F)NC(=S)S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682073 |
Source


|
| Record name | 6-Bromo-4-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol | |
CAS RN |
1215206-27-1 |
Source


|
| Record name | 6-Bromo-4-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

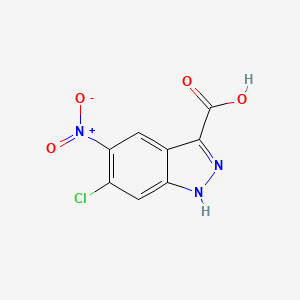
![2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567807.png)
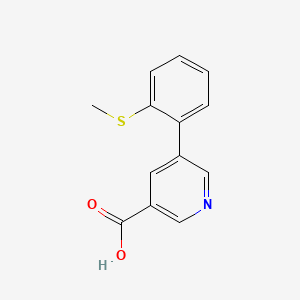
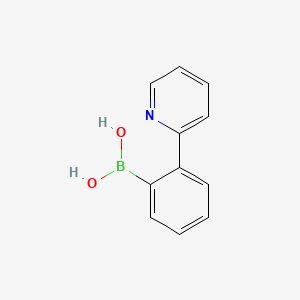
![2-Amino-4-(4-chloro-2-(2-(4-fluoro-1H-pyrazol-1-yl)ethoxy)-6-methylphenyl)-N-(2,2-difluoropropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B567811.png)
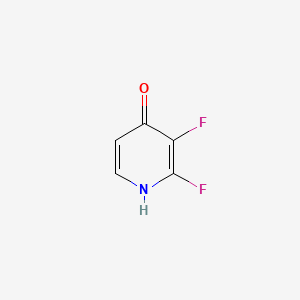
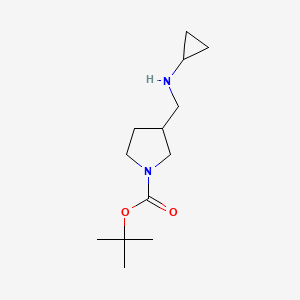
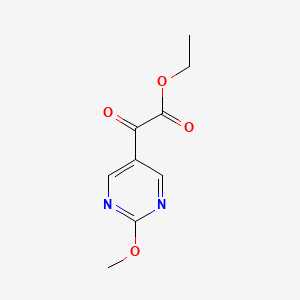
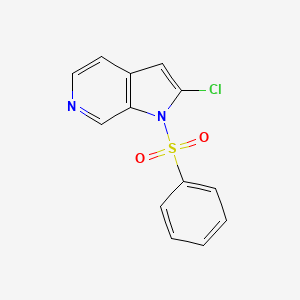
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile](/img/structure/B567822.png)
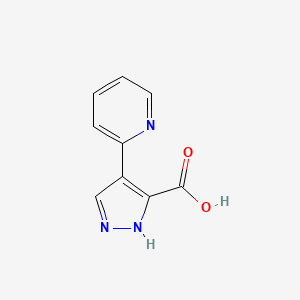
![4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B567826.png)
![3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B567827.png)
